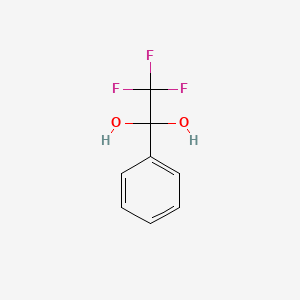
2,2,2-Trifluoro-1-phenylethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-phenylethane-1,1-diol is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a diol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-phenylethane-1,1-diol typically involves the reduction of 2,2,2-trifluoroacetophenone. One common method includes the use of potassium carbonate (K2CO3) and copper acetate (Cu(OAc)2) in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere . The reaction is carried out in Schlenk tubes for 24 hours, followed by extraction and purification processes.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoro-1-phenylethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.
Reduction: Production of 2,2,2-trifluoro-1-phenylethanol.
Substitution: Various substituted phenylethane derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-phenylethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical effects .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1,1-diphenylethanol: Similar structure but with an additional phenyl group.
2,2,2-Trifluoro-1-phenylethanamine: Contains an amine group instead of a diol.
2,2,2-Trifluoroethanol: A simpler structure with only a trifluoromethyl group and an alcohol group .
Uniqueness: 2,2,2-Trifluoro-1-phenylethane-1,1-diol is unique due to its combination of a trifluoromethyl group and a phenyl group attached to a diol structure. This unique combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7F3O2 |
|---|---|
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-phenylethane-1,1-diol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |
Clé InChI |
APDULARNYREANX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


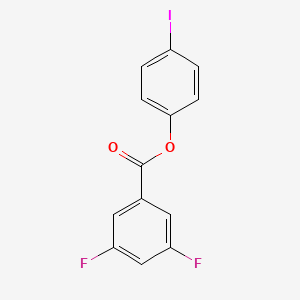
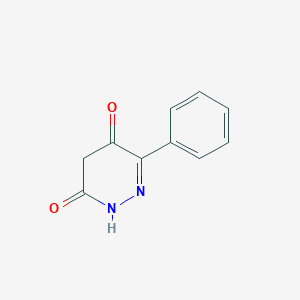
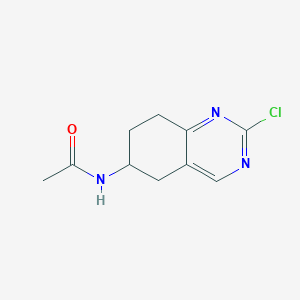
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)


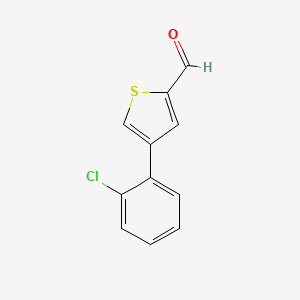
![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
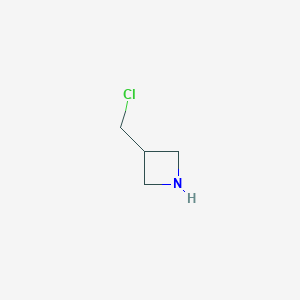
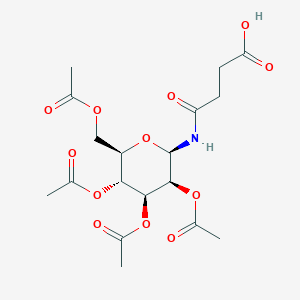
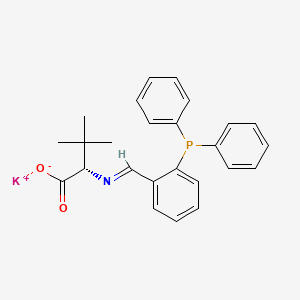
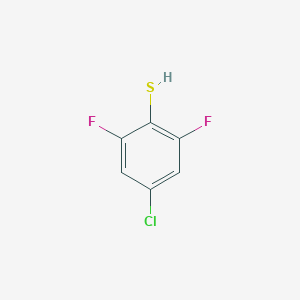
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)
